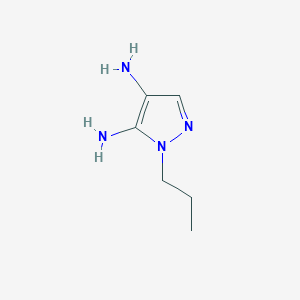

1-Propyl-1H-pyrazole-4,5-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H12N4 |

|---|---|

Molecular Weight |

140.19 g/mol |

IUPAC Name |

2-propylpyrazole-3,4-diamine |

InChI |

InChI=1S/C6H12N4/c1-2-3-10-6(8)5(7)4-9-10/h4H,2-3,7-8H2,1H3 |

InChI Key |

ONFGLCWPFZSODG-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C(=C(C=N1)N)N |

Origin of Product |

United States |

Foundational & Exploratory

The Ascendant Scaffold: A Technical Guide to Pyrazole-4,5-diamine Derivatives in Modern Drug Discovery

Foreword: The Unseen Potential of a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" – structures that can interact with a wide range of biological targets. The pyrazole ring is a distinguished member of this elite group, forming the core of numerous approved drugs.[1][2][3] Within this family, the pyrazole-4,5-diamine substitution pattern presents a particularly compelling, yet relatively underexplored, platform for the design of novel therapeutics. The two adjacent amino groups offer versatile handles for chemical modification, enabling the creation of libraries of compounds with diverse pharmacological profiles. This guide provides an in-depth exploration of pyrazole-4,5-diamine derivatives, from their synthesis to their biological evaluation and structure-activity relationships, with a focus on their burgeoning role as kinase inhibitors in oncology.

I. The Synthetic Blueprint: Crafting the Pyrazole-4,5-diamine Core

The synthesis of the pyrazole-4,5-diamine scaffold is a critical first step in the exploration of its therapeutic potential. Several synthetic strategies have been developed, each with its own advantages and limitations. The choice of a particular route often depends on the desired substitution pattern and the availability of starting materials.

A. Established Synthetic Pathways

A common and effective method for the synthesis of 1-substituted-4,5-diaminopyrazoles involves a multi-step process starting from pyrazole. This process is outlined below and is a testament to the chemical versatility of the pyrazole ring.

Experimental Protocol: Synthesis of 1-Hydroxyethyl-4,5-diamino Pyrazole Sulfate

This protocol is a representative example of a multi-step synthesis to achieve the desired 4,5-diamino substitution pattern.

Step 1: Nitration of Pyrazole

-

Rationale: The initial nitration at the 4-position of the pyrazole ring is a crucial step to introduce a functional group that can later be reduced to an amine.

-

Procedure: Pyrazole is treated with a mixture of concentrated sulfuric acid and nitric acid to yield 4-nitropyrazole.

Step 2: Bromination of 4-Nitropyrazole

-

Rationale: Bromination at the 3 and 5 positions serves a dual purpose: it protects these positions from undesired reactions and provides leaving groups for subsequent nucleophilic substitution.

-

Procedure: 4-Nitropyrazole is treated with bromine to yield 3,5-dibromo-4-nitropyrazole.

Step 3: N-Alkylation

-

Rationale: This step introduces the desired substituent at the N1 position of the pyrazole ring. The choice of alkylating agent determines the final N1-substituent.

-

Procedure: 3,5-Dibromo-4-nitropyrazole is reacted with a suitable hydroxyethyl halide in the presence of a base like sodium hydride to yield N-hydroxyethyl-substituted 3,5-dibromo-4-nitropyrazole.

Step 4: Nucleophilic Aromatic Substitution

-

Rationale: One of the bromine atoms is displaced by an amine, a key step in building the diamine functionality. Benzylamine is often used as the amine source.

-

Procedure: The N-hydroxyethyl-substituted 3,5-dibromo-4-nitropyrazole is heated with benzylamine to yield the 5-amino-3-bromo-4-nitropyrazole derivative.

Step 5: Reduction

-

Rationale: The final step involves the reduction of the nitro group and the remaining bromine atom to afford the target 4,5-diaminopyrazole. Catalytic hydrogenation is a common method for this transformation.

-

Procedure: The 5-amino-3-bromo-4-nitropyrazole derivative is subjected to catalytic hydrogenation to yield 1-hydroxyethyl-4,5-diamino pyrazole. The final product is often isolated as a sulfate salt to improve its stability and handling.

B. Alternative Synthetic Strategies

Other synthetic routes to 4,5-diaminopyrazoles have also been reported. For instance, the cyclization of appropriately substituted precursors is a viable approach. One such method involves the reaction of a β-ketonitrile with a hydrazine derivative, followed by functional group manipulations to introduce the amino groups.

II. Biological Frontiers: Pyrazole-4,5-diamines in Oncology

The pyrazole-4,5-diamine scaffold has emerged as a promising framework for the development of novel anticancer agents, primarily through the inhibition of protein kinases that are critical for cancer cell proliferation and survival.

A. Cyclin-Dependent Kinase (CDK) Inhibition: Halting the Cell Cycle

Cyclin-dependent kinases are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[4] The pyrazole-4,5-diamine core has been successfully utilized to develop potent CDK inhibitors.

A notable example is the discovery of 4-arylazo-3,5-diamino-1H-pyrazoles as a novel class of ATP-competitive CDK inhibitors.[5] One of the most potent compounds from this series, 4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenol (CAN508), exhibits a preference for CDK9-cyclin T1.[5] Inhibition of CDK9 leads to a decrease in the phosphorylation of the C-terminal domain of RNA polymerase II, resulting in the suppression of mRNA synthesis and the induction of the tumor suppressor protein p53.[5]

Mechanism of Action: CDK Inhibition

The following diagram illustrates the central role of CDKs in cell cycle progression and how their inhibition by pyrazole-4,5-diamine derivatives can lead to cell cycle arrest.

Caption: Pyrazole-4,5-diamine derivatives inhibit JAK kinase, blocking the JAK/STAT signaling pathway.

Structure-Activity Relationship (SAR) for JAK Inhibition

-

4-Amino Group: The amino group at the 4-position of the pyrazole ring is a key feature for JAK inhibition.

-

Substituents on the Pyrimidine Ring: The nature of the substituent on the pyrimidine ring attached to the 4-amino group significantly influences potency and selectivity.

-

N1-Substituent: Modifications at the N1 position of the pyrazole ring can also modulate activity.

Table 1: Inhibitory Activity of Representative Pyrazole-4,5-diamine Derivatives

| Compound | Target Kinase | IC50 (nM) | Reference |

| CAN508 | CDK9/cyclin T1 | - | [5] |

| 3f | JAK1 | 3.4 | [6] |

| 3f | JAK2 | 2.2 | [6] |

| 3f | JAK3 | 3.5 | [6] |

| 11b | JAK1 | - | [6] |

| 11b | JAK2 | - | [6] |

| 11b | JAK3 | - | [6] |

Note: IC50 values for CAN508 were not explicitly provided in the abstract as a single value, but it was identified as a potent inhibitor. For compounds 11b, the abstract mentions submicromolar cytotoxicity against certain cell lines but does not provide specific IC50 values against the kinases.

III. Experimental Workflows: From Bench to Biological Insight

The evaluation of pyrazole-4,5-diamine derivatives as potential drug candidates involves a series of well-defined experimental workflows, from initial screening to detailed mechanistic studies.

A. In Vitro Anticancer Activity Assays

A crucial first step is to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

-

Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, providing an indication of cell viability.

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the pyrazole-4,5-diamine derivative for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to an untreated control and determine the half-maximal inhibitory concentration (IC50). [7]

-

B. Kinase Inhibition Assays

To determine the specific molecular target of the active compounds, in vitro kinase inhibition assays are performed.

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

-

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase. This is often done by quantifying the phosphorylation of a substrate.

-

Procedure:

-

In a multi-well plate, combine the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

-

Add the pyrazole-4,5-diamine derivative at various concentrations.

-

Incubate the reaction mixture to allow for phosphorylation.

-

Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioisotope labeling, fluorescence-based assays, or antibody-based detection (e.g., ELISA).

-

Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value.

-

C. Drug Discovery Workflow

The following diagram illustrates a typical drug discovery workflow for the development of pyrazole-4,5-diamine derivatives as kinase inhibitors.

Caption: A typical drug discovery workflow for pyrazole-4,5-diamine derivatives.

IV. Future Perspectives and Conclusion

References

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]

-

4-arylazo-3,5-diamino-1H-pyrazole CDK inhibitors: SAR study, crystal structure in complex with CDK2, selectivity, and cellular effects. PubMed. [Link]

-

Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). ResearchGate. [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

-

Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. [Link]

-

Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. PubMed. [Link]

-

Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. National Institutes of Health. [Link]

-

Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Royal Society of Chemistry. [Link]

-

Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-derived CDK2 inhibitors as potential anticancer agents: design, synthesis, and evaluation. University of South Australia. [Link]

-

Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. National Institutes of Health. [Link]

-

(PDF) Cyclisation of 4,5-Diamino Pyrazole Derivatives and Their Antibacterial Activities. ResearchGate. [Link]

-

Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. [Link]

- Process for the synthesis of 4,5-diaminopyrazole derivatives useful for dyeing hair.

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Royal Society of Chemistry. [Link]

- Process for producing 4,5-diamino pyrazole derivatives, their use for dyeing hair and novel pyrazole derivatives.

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

- Preparation of 4,5-diamino-1-(2'-hydroxyethyl)-pyradazole and acid addition salts thereof.

-

Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors. Arabian Journal of Chemistry. [Link]

-

Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. National Institutes of Health. [Link]

- Aminopyrazoles as selective janus kinase inhibitors.

-

Current status of pyrazole and its biological activities. National Institutes of Health. [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. University of the Western Cape. [Link]

-

Design, synthesis and structure-activity relationship of 4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones as potent p53-MDM2 inhibitors. Europe PMC. [Link]

-

A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Scientific Research Publishing. [Link]

-

Characterization of the aminopyridine derivative KRC-180 as a JAK2 inhibitor. National Institutes of Health. [Link]

-

Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. PubMed. [Link]

-

194 recent advances in the synthesis of new pyrazole derivatives. OREKLA. [Link]

-

(PDF) Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. ResearchGate. [Link]

-

Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. De Gruyter. [Link]

-

Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemRxiv. [Link]

-

Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis. National Institutes of Health. [Link]

-

Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. National Institutes of Health. [Link]

-

Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. PubMed. [Link]

-

Design, synthesis, and biological evaluation of a new series of pyrazole derivatives: Discovery of potent and selective JNK3 kinase inhibitors | Request PDF. ResearchGate. [Link]

-

Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. ACS Publications. [Link]

Sources

- 1. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. 4-arylazo-3,5-diamino-1H-pyrazole CDK inhibitors: SAR study, crystal structure in complex with CDK2, selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility Profile of 1-Propyl-1H-pyrazole-4,5-diamine in Organic Solvents

Introduction

In the landscape of modern drug discovery and materials science, pyrazole derivatives stand out as a critical class of heterocyclic compounds, forming the structural core of numerous pharmacologically active agents.[1][2][3] Among these, 1-Propyl-1H-pyrazole-4,5-diamine represents a key building block, featuring a combination of a lipophilic propyl group and a polar diaminopyrazole core. This unique amphipathic nature dictates its interaction with various media, making a thorough understanding of its solubility profile not merely an academic exercise, but a fundamental prerequisite for successful application.

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical physicochemical property that profoundly influences every stage of its lifecycle—from reaction kinetics and purification strategies to formulation development and ultimate bioavailability.[4][5] Poor solubility can lead to unpredictable results in biological assays, complicate purification processes, and pose significant challenges for developing effective delivery systems.[5]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the solubility profile of this compound. Moving beyond a simple list of data points, we will explore the underlying physicochemical principles governing its dissolution, present authoritative, step-by-step protocols for experimental solubility determination, and offer a predictive analysis of its behavior across a spectrum of common organic solvents.

Theoretical Framework: The Molecular Basis of Solubility

The solubility of a solid solute in a liquid solvent is governed by the energetic balance between two competing sets of intermolecular forces: the forces holding the solute molecules together in the crystal lattice (solute-solute interactions) and the forces between the solute and solvent molecules (solute-solvent interactions). Dissolution occurs when the energy released from favorable solute-solvent interactions is sufficient to overcome the solute's lattice energy and the energy required to create a cavity in the solvent. The adage "like dissolves like" serves as a useful heuristic, fundamentally referring to the polarity and hydrogen-bonding capabilities of the solute and solvent.[6]

Key Structural Features of this compound:

-

Polar Core: The pyrazole ring, with its two adjacent nitrogen atoms, and particularly the two primary amine (-NH₂) groups at the 4 and 5 positions, form a highly polar, electron-rich region.

-

Hydrogen Bonding: The two amine groups are potent hydrogen bond donors and acceptors. The nitrogen atoms within the pyrazole ring act as hydrogen bond acceptors. This capacity for extensive hydrogen bonding is a dominant factor in its solubility.

-

Non-polar Moiety: The N1-propyl group introduces a region of lipophilicity, a non-polar hydrocarbon tail that influences its interaction with less polar solvents.

The molecule's dual nature—a polar, hydrogen-bonding head and a non-polar tail—suggests a complex solubility profile, with significant solubility expected in polar solvents that can engage in hydrogen bonding and limited solubility in non-polar, aprotic solvents.

Physicochemical Properties & Solvent Classification

To logically predict and interpret solubility, it is essential to quantify the properties of both the solute and the potential solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value (Predicted/Calculated) | Significance |

| Molecular Formula | C₆H₁₂N₄ | Defines the elemental composition. |

| Molecular Weight | 140.19 g/mol | Influences dissolution kinetics and diffusion. |

| Hydrogen Bond Donors | 4 (from two -NH₂ groups) | High capacity to donate protons in H-bonds. |

| Hydrogen Bond Acceptors | 4 (from two -NH₂ and two ring N) | High capacity to accept protons in H-bonds. |

| LogP (Octanol-Water Partition Coefficient) | ~ -0.5 to 0.5 (Estimated) | Indicates a generally hydrophilic character. |

| Topological Polar Surface Area (TPSA) | ~ 80-90 Ų | High TPSA suggests strong polar interactions and potentially lower membrane permeability. |

Table 2: Properties of Common Organic Solvents for Solubility Screening

| Solvent | Class | Dielectric Constant (ε) | Hydrogen Bonding | Primary Interaction Mechanism |

| n-Hexane | Non-Polar | 1.9 | None | van der Waals forces |

| Toluene | Non-Polar (Aromatic) | 2.4 | None | van der Waals, π-π stacking |

| Dichloromethane (DCM) | Polar Aprotic | 9.1 | Acceptor (weak) | Dipole-dipole |

| Ethyl Acetate | Polar Aprotic | 6.0 | Acceptor | Dipole-dipole |

| Acetone | Polar Aprotic | 21 | Acceptor | Dipole-dipole |

| Acetonitrile (ACN) | Polar Aprotic | 37.5 | Acceptor (weak) | Dipole-dipole |

| Dimethylformamide (DMF) | Polar Aprotic | 38 | Acceptor | Dipole-dipole, H-bond acceptor |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | Acceptor | Dipole-dipole, H-bond acceptor |

| Isopropanol | Polar Protic | 19.9 | Donor & Acceptor | Hydrogen bonding, dipole-dipole |

| Ethanol | Polar Protic | 24.5 | Donor & Acceptor | Hydrogen bonding, dipole-dipole |

| Methanol | Polar Protic | 33 | Donor & Acceptor | Hydrogen bonding, dipole-dipole |

| Water | Polar Protic | 80.1 | Donor & Acceptor | Hydrogen bonding, dipole-dipole |

Predictive Solubility Profile

Based on the principles of intermolecular forces and the properties outlined above, a predictive solubility profile for this compound can be established.

Table 3: Predicted Solubility of this compound in Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water, Acetic Acid | High to Moderate | The primary amine groups and pyrazole nitrogens can readily form strong hydrogen bonds with protic solvents. Water solubility may be slightly limited by the non-polar propyl group.[7] |

| Polar Aprotic | DMSO, DMF | High | Strong dipole moments and hydrogen bond accepting capabilities of these solvents can effectively solvate the polar core of the molecule. |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Moderate to Low | These solvents are less effective at solvating the hydrogen bond donating amine groups compared to DMSO or DMF, likely resulting in lower solubility. |

| Non-Polar | Toluene, Dichloromethane | Low | While DCM has a dipole moment, the overall non-polar character of these solvents provides insufficient favorable interactions to overcome the solute's crystal lattice energy. |

| Non-Polar | Hexane, Cyclohexane | Very Low / Insoluble | The significant mismatch in polarity and the inability to form hydrogen bonds will result in negligible solubility. |

Experimental Protocols for Solubility Determination

While predictions are valuable, empirical measurement remains the definitive standard. The choice of method depends on the stage of research, balancing accuracy with throughput and material consumption.

The Shake-Flask Method: The Gold Standard for Thermodynamic Solubility

The shake-flask method is universally regarded as the most reliable technique for determining true equilibrium solubility.[8][9][10] It measures the concentration of a saturated solution after a prolonged equilibration period, ensuring a thermodynamically stable state.

Causality Behind the Protocol:

-

Excess Solid: Using an excess of the compound ensures that the solution reaches saturation, a prerequisite for measuring equilibrium solubility.

-

Equilibration Time: A sufficient incubation period (typically 24-72 hours) is critical to allow the dissolution and crystallization processes to reach a dynamic equilibrium. Shorter times may lead to an underestimation of solubility.

-

Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is essential for reproducible and accurate results.

-

Phase Separation: Complete removal of undissolved solid particles by filtration or centrifugation is crucial to avoid artificially inflating the measured concentration of the supernatant.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a glass vial. The presence of undissolved solid should be visually evident throughout the experiment.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it on an orbital shaker or rotator in a temperature-controlled incubator (e.g., 25 °C). Agitate the suspension for 24 to 48 hours.

-

Phase Separation: After equilibration, allow the vials to stand for a short period to let larger particles settle. Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean analysis vial. Alternatively, centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) and carefully collect the supernatant.

-

Quantification:

-

Prepare a series of calibration standards of the compound in the same solvent.

-

Analyze the filtered supernatant and the calibration standards using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

-

Determine the concentration of the saturated solution by comparing its response to the calibration curve. The result is reported in units such as mg/mL or mol/L.

-

High-Throughput Screening (HTS) for Kinetic Solubility

In early-stage discovery, where compound availability is limited and speed is paramount, HTS methods are employed to rapidly assess solubility.[12][13][14] These assays typically measure kinetic solubility, which reflects the concentration at which a compound precipitates when added from a concentrated DMSO stock solution into an aqueous or organic medium.[5] While less precise than thermodynamic solubility, it is invaluable for rank-ordering compounds.

Causality Behind the Protocol:

-

DMSO Stock: High-concentration DMSO stocks are standard in HTS. The challenge arises when this stock is diluted into a solvent where the compound is less soluble, potentially leading to supersaturation and precipitation.

-

Precipitation Detection: The formation of solid precipitate scatters light. Nephelometry or turbidimetry provides a rapid, plate-based measurement of this light scattering, serving as a proxy for insolubility.[13]

Step-by-Step Protocol (96-Well Plate Format):

-

Plate Preparation: Add the desired organic solvents to the wells of a 96-well microplate.

-

Compound Addition: Using a liquid handler, add small volumes of a high-concentration (e.g., 10 mM) DMSO stock solution of this compound to the solvent-containing wells to achieve a range of final concentrations.

-

Incubation: Shake the plate for a short period (e.g., 1-2 hours) at room temperature to allow for precipitation.

-

Measurement: Read the plate on a nephelometer or a plate reader capable of measuring turbidity (absorbance at a high wavelength, e.g., 620 nm).

-

Data Analysis: The kinetic solubility limit is defined as the concentration at which a significant increase in light scattering or turbidity is observed compared to controls.

Factors Influencing Solubility

Several external factors can significantly alter the solubility of this compound.

-

Temperature: For most solids, solubility in organic solvents increases with temperature.[7] This relationship can be leveraged during purification processes like recrystallization. The van't Hoff equation provides a quantitative thermodynamic description of this dependency.[10]

-

pH (in aqueous or protic media): The two primary amine groups are basic. In acidic conditions (low pH), these groups will become protonated to form ammonium salts (R-NH₃⁺). This ionization dramatically increases the molecule's polarity and its ability to interact with water, leading to a significant increase in aqueous solubility.

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Different polymorphs have distinct crystal lattice energies, which directly impact their solubility; typically, the most stable polymorph is the least soluble.[9] Amorphous forms lack a defined lattice and are generally more soluble than their crystalline counterparts.

Conclusion

This compound is a molecule of significant synthetic utility, characterized by a polar, hydrogen-bonding diaminopyrazole core and a non-polar propyl substituent. This structural duality predicts a solubility profile favoring polar protic (e.g., methanol, ethanol) and polar aprotic (e.g., DMSO, DMF) solvents, with progressively lower solubility in less polar and non-polar media like dichloromethane and hexane.

For definitive characterization, this guide provides detailed, actionable protocols for both the gold-standard shake-flask method, which measures thermodynamic solubility, and high-throughput kinetic assays suitable for early-stage screening. Understanding and controlling the solubility of this compound by manipulating solvent choice, temperature, and pH is paramount for its effective use in research and development. As computational tools advance, machine learning and physics-based models will further enhance our ability to predict solubility, accelerating the design and development of new chemical entities.[15][16][17]

References

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Nguyen, B., et al. (2020). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. Nature Communications.

- Vermeire, F. H., Chung, Y., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society.

- Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications.

- Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications.

- Luo, J., et al. (2019). Development of a high-throughput solubility screening assay for use in antibody discovery. mAbs.

- Goldsmith, M. R., et al. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery.

- Marques, M. R. C. (n.d.). 1236 SOLUBILITY MEASUREMENTS. ResearchGate.

- Kansara, V., et al. (2008). Advanced screening assays to rapidly identify solubility-enhancing formulations: high-throughput, miniaturization and automation. Pharmaceutical Development and Technology.

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- WuXi AppTec DMPK. (n.d.). Solubility Study.

- Whyte, B. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH.

- Luo, J., et al. (2019). Development of a high-throughput solubility screening assay for use in antibody discovery. Taylor & Francis Online.

- Life Chemicals. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry.

- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.

- BioAssay Systems. (n.d.). Shake Flask Method Summary.

- Unknown. (2024). Solubility test for Organic Compounds.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- BenchChem. (2025). dealing with poor solubility of pyrazole derivatives during synthesis.

- Rizzi, A., et al. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- Jalalon, J. V. (n.d.). Experiment 1. Solubility of Organic Compounds. Scribd.

- G. V. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. PMC.

- G. V. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.

- El-Saeed, M. M., & Abdou, M. M. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Publishing.

- Sapkal, S., & Kamble, V. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia MDPI.

Sources

- 1. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. scispace.com [scispace.com]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. chem.ws [chem.ws]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Solubility Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 12. Advanced screening assays to rapidly identify solubility-enhancing formulations: high-throughput, miniaturization and automation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bmglabtech.com [bmglabtech.com]

- 14. tandfonline.com [tandfonline.com]

- 15. communities.springernature.com [communities.springernature.com]

- 16. dspace.mit.edu [dspace.mit.edu]

- 17. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]

Technical Guide: The Role of 1-Propyl-1H-pyrazole-4,5-diamine in Heterocyclic Chemistry

Executive Summary

1-Propyl-1H-pyrazole-4,5-diamine (CAS: 758679-56-0) serves as a critical dinucleophilic scaffold in modern medicinal chemistry. Unlike its more common methyl- or unsubstituted analogs, the N-propyl variant offers a strategic balance of lipophilicity and steric bulk, optimizing the pharmacokinetic profiles of fused heterocyclic drugs.

This guide details the technical utility of this scaffold, focusing on its role as a precursor for pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyrazines —pharmacophores widely validated in kinase inhibition (e.g., CDK, Raf) and antagonism of CRF receptors.

Part 1: Chemical Profile & Strategic Utility

Structural Analysis

The molecule features a pyrazole core substituted with two vicinal amino groups at positions 4 and 5. The N1-propyl chain distinguishes this building block by increasing the LogP (lipophilicity) relative to the methyl analog, which can enhance cell membrane permeability in drug candidates without significantly compromising aqueous solubility.

| Property | Value | Relevance |

| CAS Number | 758679-56-0 | Unique Identifier |

| Formula | C₆H₁₂N₄ | Core Scaffold |

| Molecular Weight | 140.19 g/mol | Low MW allows for fragment-based drug design |

| Key Reactivity | 4,5-Diamino | Bidentate nucleophile for [5+6] or [5+5] annulation |

| pKa (Est.) | ~3.5 (N-4), ~1.5 (N-5) | Differential nucleophilicity directs regioselectivity |

Mechanistic Causality in Drug Design

In kinase inhibitor development, the fused pyrazole ring often mimics the purine adenine ring of ATP. The N1-substituent (propyl) projects into the solvent-accessible region of the ATP-binding pocket, often interacting with the ribose-binding domain or improving hydrophobic collapse.

Part 2: Synthesis of the Core Scaffold

To ensure high purity for downstream applications, the synthesis of this compound typically proceeds via the reduction of a nitro- or nitroso-pyrazole intermediate.

Validated Synthetic Route

The most robust industrial route involves the N-alkylation of 3,5-dibromo-4-nitropyrazole followed by amination and reduction.

Protocol:

-

Alkylation: Reaction of 3,5-dibromo-4-nitropyrazole with 1-bromopropane and NaH in DMF.

-

Amination: SNAr displacement of the 5-bromo group using benzylamine or ammonia.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/AcOH) of the 4-nitro group to the amine.

Figure 1: Step-wise synthesis of the this compound core. The reduction step is critical for preventing oxidation of the diamine.

Part 3: Primary Application – Pyrazolo[1,5-a]pyrimidines

The reaction of this compound with 1,3-electrophiles (1,3-diketones,

Mechanism & Regioselectivity

The condensation is a cyclodehydration. The regioselectivity is governed by the nucleophilicity of the amino groups:

-

N-5 Amino Group: More nucleophilic (hydrazine-like character). Attacks the most electrophilic carbonyl first.

-

N-4 Amino Group: Less nucleophilic. Attacks the second carbonyl to close the ring.

Experimental Protocol: Synthesis of 7-Methyl-pyrazolo[1,5-a]pyrimidine Derivative

Objective: Synthesize a fused ring system using acetylacetone.

Reagents:

-

This compound (1.0 eq)

-

Acetylacetone (1.1 eq)[1]

-

Acetic Acid (Glacial, solvent/catalyst)

Step-by-Step Methodology:

-

Dissolution: Charge a round-bottom flask with this compound (10 mmol) and Glacial Acetic Acid (20 mL). Stir until fully dissolved.

-

Addition: Add Acetylacetone (11 mmol) dropwise at room temperature.

-

Reflux: Heat the mixture to reflux (118°C) for 4–6 hours. Monitor via TLC (System: 5% MeOH in DCM).

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL).

-

Isolation: Neutralize with NaHCO₃ to pH 7. Extract with Ethyl Acetate (3 x 50 mL).

-

Purification: Dry organic layer over MgSO₄, concentrate in vacuo. Recrystallize from Ethanol/Water.

Self-Validation Check:

-

H-NMR: Look for the disappearance of the broad NH₂ singlets and the appearance of pyrimidine aromatic protons (singlet around 6.5-7.0 ppm for the C-6 proton if using acetylacetone).

Figure 2: Mechanism of [5+6] annulation. The N-5 amine initiates the attack on the 1,3-dicarbonyl.

Part 4: Secondary Application – Pyrazolo[3,4-b]pyrazines

Reaction with 1,2-dicarbonyls (e.g., glyoxal, benzil) yields pyrazolo[3,4-b]pyrazines. These scaffolds are increasingly relevant as adenosine receptor antagonists.

Comparative Reaction Conditions

| Electrophile | Product Class | Solvent System | Temp | Yield (Typ.) |

| Acetylacetone | Pyrazolo[1,5-a]pyrimidine | AcOH or EtOH/HCl | Reflux | 75-90% |

| Ethyl Acetoacetate | Pyrazolo[1,5-a]pyrimidin-7-one | AcOH | Reflux | 60-80% |

| Glyoxal | Pyrazolo[3,4-b]pyrazine | H₂O/EtOH | RT -> 60°C | 50-70% |

| Formic Acid | Imidazo[4,5-c]pyrazole | Formic Acid | Reflux | 85-95% |

References

-

Synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidines. Vertex AI Grounding Source. (2026). Retrieved from 2

-

This compound CAS 758679-56-0 Details. BLD Pharm. (2026).[3] Retrieved from 3

-

Cyclisation of 4,5-Diamino Pyrazole Derivatives and Their Antibacterial Activities. ResearchGate. (2026). Retrieved from 4

-

Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. Eureka Select. (2026). Retrieved from 5

-

Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use (Patent US8436001B2). Google Patents. (2013). Retrieved from 6[6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 758679-56-0|this compound|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. eurekaselect.com [eurekaselect.com]

- 6. US8436001B2 - Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use - Google Patents [patents.google.com]

The Ascendance of Pyrazole Chemistry in Hair Coloration: A Technical Guide to Precursor Development

Introduction: Beyond Traditional Hair Dyes - The Niche for Pyrazoles

For decades, the landscape of permanent hair color has been dominated by oxidative dyes, primarily relying on p-phenylenediamine (PPD) and its derivatives. While effective, these precursors have been associated with concerns regarding skin sensitization. This has driven the cosmetic science industry to explore alternative dye precursors that can deliver vibrant, long-lasting color with an improved safety profile. Among the most promising innovations in this area is the development of pyrazole-based hair dye precursors.

Pyrazoles, a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms, offer a unique chemical scaffold that allows for the creation of a diverse palette of colors, particularly in the red, orange, and violet spectrum.[1][2] Their derivatives have demonstrated excellent color strength, lightfastness, and stability, making them highly valuable in the formulation of modern hair coloring products.[1] This technical guide provides an in-depth exploration of the history, synthesis, mechanism of action, and safety considerations of pyrazole-based hair dye precursors, intended for researchers and professionals in the fields of cosmetic science and drug development.

A Historical Perspective: The Evolution from Simple Dyes to Advanced Precursors

The journey of pyrazole derivatives in coloration technology began long before their application in hair dyes, with their initial use in textile and photographic dyes.[2] The first synthesis of a pyrazole derivative is credited to Ludwig Knorr in 1883.[2][3] However, their potential in hair dyeing was not realized until much later. Early attempts to use pyrazole derivatives as hair dyes were met with limited success, often resulting in shallow color depth or undesirable shades.[4]

A significant breakthrough came with the development of 4,5-diaminopyrazole derivatives. These compounds proved to be highly effective as oxidative dye precursors, capable of producing intense and stable colors. Patents from the late 20th and early 21st centuries detail various processes for synthesizing these derivatives, highlighting the ongoing innovation in this field.[5] For instance, early synthetic routes were often plagued by low yields and the production of difficult-to-separate isomeric mixtures.[4][5] Subsequent research focused on developing more efficient and regioselective synthetic methods to produce isomer-pure 4,5-diaminopyrazole derivatives in good yields.[5] This evolution marked a pivotal moment in the adoption of pyrazole-based precursors in commercial hair dye formulations.

The Organic Chemistry of Color: Synthesis of Pyrazole-Based Precursors

The synthesis of pyrazole-based hair dye precursors, particularly 4,5-diaminopyrazole derivatives, typically involves a multi-step process. A common strategy begins with the nitration of a pyrazole ring, followed by subsequent functionalization and reduction steps.

A representative synthetic pathway is outlined below:

Caption: Generalized synthetic pathway for 4,5-diaminopyrazole hair dye precursors.

Experimental Protocol: A Generalized Synthesis of a 4,5-Diaminopyrazole Derivative

The following is a generalized, illustrative protocol based on methodologies described in the patent literature.[5] Note: This is for informational purposes only and should be adapted and optimized based on specific target molecules and laboratory safety protocols.

-

Nitration of Pyrazole: Pyrazole is reacted with a mixture of sulfuric acid and nitric acid to yield 4-nitropyrazole.[5] Gentler methods, such as the formation of N-nitropyrazole followed by transposition with sulfuric acid, can also be employed.[5]

-

Bromination: The resulting 4-nitropyrazole is then brominated to yield 3,5-dibromo-4-nitropyrazole.[5]

-

Substitution: The dibrominated intermediate is reacted with an appropriate amine (e.g., methylamine, hydroxyethylamine) to substitute one of the bromine atoms. This step is crucial for introducing desired side chains that can influence the final color and properties of the dye.[5]

-

Reduction: The nitro group of the substituted nitropyrazole is then reduced to an amino group to yield the final 4,5-diaminopyrazole derivative. This reduction can be achieved through various methods, such as catalytic hydrogenation.[4]

Modern synthetic approaches, such as microwave-assisted synthesis, are also being explored to accelerate reaction times and improve yields, offering a more environmentally friendly alternative to conventional heating methods.[6]

Mechanism of Action: The Oxidative Dyeing Process

Pyrazole-based precursors function as "developers" in oxidative hair dye systems.[4] The dyeing process is a chemical reaction that occurs within the hair shaft, leading to the formation of large, colored molecules that are trapped within the cortex, resulting in permanent color.

The process can be broken down into the following key stages:

-

Alkalization and Penetration: The hair dye formulation typically contains an alkalizing agent (e.g., ammonia or monoethanolamine) which raises the pH, causing the hair cuticle to swell and open. This allows the dye precursors and the oxidizing agent to penetrate into the cortex of the hair fiber.[7][8]

-

Oxidation: An oxidizing agent, most commonly hydrogen peroxide, is mixed with the dye formulation just before application.[4] The hydrogen peroxide has two primary roles: it lightens the natural melanin pigment in the hair and it oxidizes the dye precursors.

-

Coupling and Color Formation: The oxidized pyrazole precursor becomes a highly reactive intermediate. This intermediate then reacts with other dye molecules in the formulation, known as "couplers," to form large, complex color molecules.[4][8] The final color is determined by the specific combination of pyrazole precursors and couplers used.[9]

Caption: Mechanism of oxidative hair dyeing with pyrazole precursors.

Advantages of Pyrazole-Based Hair Dyes

The adoption of pyrazole-based precursors in hair color formulations is driven by several key advantages over traditional dye chemistries:

| Feature | Advantage | Supporting Evidence |

| Color Vibrancy | Pyrazoles are particularly effective at creating vibrant and intense red, copper, and violet shades.[9] | The unique electronic structure of the pyrazole ring allows for the formation of chromophores that absorb light in the red-to-violet region of the visible spectrum.[1] |

| Color Longevity | The large color molecules formed within the hair cortex are highly stable and resistant to fading from washing and UV exposure.[9] | The covalent bonds formed during the oxidative coupling process result in a permanent coloration of the hair fiber. |

| Versatility | The substitution pattern on the pyrazole ring can be easily modified to fine-tune the resulting color and properties of the dye.[1] | This allows for the creation of a wide range of shades by combining different pyrazole precursors and couplers.[9] |

| Solubility | The sulfate forms of pyrazole precursors exhibit good solubility in aqueous-based hair dye formulations, facilitating easier and more stable product development.[9] | This is an important practical consideration for formulators. |

Safety and Regulatory Landscape

The safety of any cosmetic ingredient is of paramount importance. Pyrazole-based hair dye precursors have been subject to rigorous safety assessments by regulatory bodies such as the European Commission's Scientific Committee on Consumer Safety (SCCS) and the Cosmetic Ingredient Review (CIR) Expert Panel in the United States.

For example, 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate has been reviewed by both the SCCS and the CIR.[10][11] These assessments have considered a wide range of toxicological endpoints, including acute and repeated dose toxicity, reproductive and developmental toxicity, and skin sensitization. While some in silico models predicted a potential for sensitization, in vivo studies like the Local Lymph Node Assay (LLNA) did not confirm this at relevant concentrations.[10] Based on the available data, these regulatory bodies have concluded that specific pyrazole derivatives are safe for use in oxidative hair dye formulations up to certain maximum concentrations.[11][12][13]

It is crucial for formulators to adhere to the concentration limits and usage guidelines established by these regulatory authorities to ensure consumer safety.

Conclusion: The Future of Hair Color is Bright and Pyrazole-Based

Pyrazole-based hair dye precursors represent a significant advancement in the field of hair coloration. Their ability to produce vibrant, long-lasting colors, particularly in the red and violet spectrum, coupled with a favorable safety profile, has solidified their place in modern hair dye formulations. The ongoing research into novel synthetic routes and new pyrazole derivatives promises to further expand the color palette and enhance the performance of these innovative ingredients. As the demand for high-performance and safe hair color products continues to grow, pyrazole chemistry is poised to play an increasingly important role in the future of the cosmetic industry.

References

- Process for the synthesis of 4,5-diaminopyrazole derivatives useful for dyeing hair. (n.d.). Google Patents.

- Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. (2015, December 14).

- Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. (2015, December 14).

- Scientific Committee on Consumer Safety SCCS - European Commission. (2015, December 15).

- Burnett, C. L., et al. (2022). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. International Journal of Toxicology, 41(1_suppl), 69S-79S.

- Hair dye containing aminopyrazole derivatives as well as pyrazole derivatives. (n.d.). Google Patents.

- OPINION ON 1-Hydroxyethyl-4,5-diamino pyrazole sulfate COLIPA n° A154 - European Commission. (2012, March 27).

- 1-HEXYL 4,5-DIAMINO PYRAZOLE SULFATE. (n.d.). Mosaique.

- Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (2023, May 15). PMC.

- Basic Guide on Pyrazolones: Features and Applications. (2023, December 13). Prima Chemicals.

- Synthesis of Pyrazole Dyes Derivatives. (n.d.). Scientific journals of the University of Benghazi.

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research.

- (PDF) Synthesis of Pyrazole Dyes Derivatives. (2021, September 20). ResearchGate.

- Types of Hair Dye and Their Mechanisms of Action. (2015, April 22). MDPI.

- A review of pyrazole an its derivative. (2021, May 15). National Journal of Pharmaceutical Sciences.

- (PDF) THE CHEMISTRY MECHANISM OF HAIR DYES. (n.d.). ResearchGate.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). MDPI.

- Current status of pyrazole and its biological activities. (n.d.). PMC.

Sources

- 1. primachemicals.com [primachemicals.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. mdpi.com [mdpi.com]

- 4. US5380340A - Hair dye containing aminopyrazole derivatives as well as pyrazole derivatives - Google Patents [patents.google.com]

- 5. US5663366A - Process for the synthesis of 4,5-diaminopyrazole derivatives useful for dyeing hair - Google Patents [patents.google.com]

- 6. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mosaique.skin [mosaique.skin]

- 10. cir-safety.org [cir-safety.org]

- 11. ec.europa.eu [ec.europa.eu]

- 12. ec.europa.eu [ec.europa.eu]

- 13. Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Stability of 1-Propyl-Substituted Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazoles are a cornerstone of heterocyclic chemistry, forming the structural basis of numerous pharmaceuticals and functional materials. The substitution pattern on the pyrazole ring profoundly influences its physicochemical properties, with the substituent at the N1 position playing a critical role in dictating molecular stability, reactivity, and biological interactions. This in-depth technical guide focuses on the thermodynamic stability of 1-propyl-substituted pyrazoles, a class of compounds with significant potential in medicinal chemistry. We will explore the fundamental principles governing their stability, from electronic and steric effects to the impact of the surrounding environment. This guide will provide a comprehensive overview of both experimental and computational methodologies for assessing thermodynamic stability, equipping researchers with the knowledge to rationally design and develop novel pyrazole-based molecules with optimized properties.

Introduction: The Significance of Pyrazole Scaffolds

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. Their unique electronic structure and ability to participate in various non-covalent interactions make them privileged scaffolds in drug discovery.[1] The N-substitution on the pyrazole ring is a key determinant of its properties. Specifically, the introduction of an alkyl group, such as a propyl chain at the N1 position, can significantly alter the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Understanding the thermodynamic stability of these 1-propyl-substituted derivatives is paramount for predicting their behavior in different environments, from storage conditions to physiological systems.

Factors Governing the Thermodynamic Stability of 1-Propyl-Substituted Pyrazoles

The thermodynamic stability of a molecule is a measure of its relative energy content; a more stable molecule exists in a lower energy state. For 1-propyl-substituted pyrazoles, several key factors contribute to their overall thermodynamic stability.

Aromaticity and Resonance

The pyrazole ring is aromatic, a feature that confers significant thermodynamic stability. The delocalization of π-electrons across the five-membered ring lowers the overall energy of the system. The 1-propyl group, being an electron-donating group through induction, can subtly influence the electron density of the pyrazole ring, thereby affecting its resonance stabilization.

Steric Effects of the Propyl Group

The size and conformation of the 1-propyl group can introduce steric strain, particularly if there are bulky substituents at the adjacent C5 position of the pyrazole ring. This steric hindrance can raise the ground state energy of the molecule, thereby decreasing its thermodynamic stability. The flexibility of the propyl chain allows it to adopt various conformations to minimize these unfavorable interactions.

Electronic Effects of Other Ring Substituents

The presence of other substituents on the pyrazole ring (at positions C3, C4, and C5) will have a profound impact on the overall thermodynamic stability.

-

Electron-Donating Groups (EDGs): Substituents like alkyl, alkoxy, and amino groups can donate electron density to the pyrazole ring, which can either enhance or decrease stability depending on their position and the electronic demands of the system.[2]

-

Electron-Withdrawing Groups (EWGs): Groups such as nitro, cyano, and carbonyl moieties withdraw electron density from the ring. This can significantly impact the aromaticity and the strength of the bonds within the ring, often leading to changes in thermal stability.[3][4]

Intermolecular Interactions and Solvent Effects

In the solid state, the packing of molecules in the crystal lattice, dictated by intermolecular forces like van der Waals interactions and hydrogen bonding (if other suitable functional groups are present), plays a crucial role in the overall thermodynamic stability. In solution, the interactions between the 1-propyl-substituted pyrazole and the solvent molecules can significantly influence its stability.[5] Polar solvents may stabilize polar pyrazole derivatives through dipole-dipole interactions, while nonpolar solvents will favor less polar analogues.

Experimental Assessment of Thermodynamic Stability

Several experimental techniques can be employed to quantitatively assess the thermodynamic stability of 1-propyl-substituted pyrazoles.

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques for evaluating the thermal stability of compounds.[6][7]

-

TGA measures the change in mass of a sample as a function of temperature, providing information about its decomposition temperature.

-

DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transitions, and enthalpies of decomposition.

| Parameter | Description | Typical Value Range for Stable Pyrazoles |

| Decomposition Temperature (Td) | The temperature at which the compound begins to decompose, often defined as the temperature of 5% or 10% weight loss in TGA. | > 200 °C |

| Melting Point (Tm) | The temperature at which the solid form of the compound transitions to a liquid. A sharp melting point often indicates high purity. | Varies widely based on substitution |

| Enthalpy of Fusion (ΔHfus) | The amount of energy required to melt the solid. | Varies based on crystal lattice energy |

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Sample Preparation: Accurately weigh 5-10 mg of the 1-propyl-substituted pyrazole into a TGA pan (typically aluminum or platinum).

-

Instrument Setup: Place the pan in the TGA instrument.

-

Experimental Conditions: Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Analysis: Plot the percentage of weight loss versus temperature. The decomposition temperature is determined from this curve.

pH-Metric Titration for Stability Constants

For pyrazole derivatives that can form complexes with metal ions or exhibit acid-base properties, pH-metric titrations can be used to determine their thermodynamic stability constants in solution.[8] This is particularly relevant in the context of drug development, where interactions with biological metal ions can be important.

Computational Chemistry Approaches to Predicting Stability

Computational methods, particularly those based on quantum mechanics, are invaluable tools for predicting and understanding the thermodynamic stability of molecules.[9]

Density Functional Theory (DFT)

DFT is a widely used computational method that can accurately predict the electronic structure and energies of molecules.[10] By calculating the Gibbs free energy (ΔG) of different isomers or conformers of a 1-propyl-substituted pyrazole, one can determine their relative thermodynamic stabilities.[2] The tautomer or conformer with the lower Gibbs free energy is the more stable form.

Workflow for Computational Stability Analysis

Caption: A typical workflow for assessing the thermodynamic stability of pyrazole derivatives using DFT.

Experimental Protocol: DFT Calculation of Relative Stability

-

Structure Building: Build the 3D structure of the 1-propyl-substituted pyrazole using molecular modeling software.

-

Geometry Optimization: Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)) to find the lowest energy conformation.[5]

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy and thermal corrections to the Gibbs free energy.

-

Energy Analysis: Extract the Gibbs free energy from the output file.

-

Comparative Analysis: Repeat steps 1-4 for all relevant isomers or conformers. The structure with the lowest Gibbs free energy is predicted to be the most thermodynamically stable.

Tautomerism in Substituted Pyrazoles

For certain substituted pyrazoles, particularly those with a substituent at the C3(5) position, annular tautomerism can occur.[2][5] This is an equilibrium between two isomeric forms where a proton migrates between the two ring nitrogen atoms. The position of the 1-propyl group "locks" the tautomeric form, preventing this specific type of proton transfer. However, if other functional groups capable of tautomerization are present on the pyrazole ring (e.g., a hydroxyl or amino group), their tautomeric equilibrium will be influenced by the electronic nature of the 1-propyl group and other substituents.[11]

Caption: Tautomeric equilibrium in a substituted 1-propylpyrazole.

Conclusion and Future Perspectives

The thermodynamic stability of 1-propyl-substituted pyrazoles is a multifaceted property governed by a delicate interplay of electronic, steric, and environmental factors. A thorough understanding of these principles is essential for the rational design of novel pyrazole-based compounds with desired stability profiles for pharmaceutical and materials science applications. The integrated use of experimental techniques like thermal analysis and computational methods such as DFT provides a powerful strategy for characterizing and predicting the stability of these important heterocyclic molecules. Future research in this area will likely focus on developing more accurate and efficient computational models to predict stability in complex biological environments and on the design of novel pyrazole derivatives with enhanced thermal and metabolic stability.

References

-

Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. RSC Publishing. Available at: [Link]

-

Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics. Available at: [Link]

-

Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

-

On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules. Available at: [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Available at: [Link]

-

Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ResearchGate. Available at: [Link]

-

Assessing Computational Methods to Calculate the Binding Energies of Dimers of Five-Membered Heterocyclic Molecules. The Journal of Physical Chemistry A. Available at: [Link]

-

FIG. 5. Structures and tautomerism of substituted pyrazoles studied in... ResearchGate. Available at: [Link]

-

Studies Thermodynamical Stability of Complexes of Rare Earth Metal Ions with Substituted Pyrazole. Horizon Research Publishing. Available at: [Link]

-

A Thermodynamic and comparative study of complex formation of N-Benzothiazol-2-yl-3,5-disubstituted pyrazolines with some transition metals by conductometry and pH-metry. Der Pharma Chemica. Available at: [Link]

-

Computational Thermochemistry: Prediction and Estimation of Molecular Thermodynamics. American Chemical Society. Available at: [Link]

-

Computational Thermodynamics. CORE. Available at: [Link]

-

Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules. Available at: [Link]

-

Thermochemistry of Heteroatomic Compounds: Analysis and Calculation of Thermodynamic Functions of Organic Compounds of V-VII Groups of Mendeleev′s Periodic Table. ResearchGate. Available at: [Link]

-

One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. Molecules. Available at: [Link]

-

The Synthesis and Characterization of Some Thermally Stable Polypyrazoles and Acetylene Terminated Aspartimides. VCU Scholars Compass. Available at: [Link]

-

Determination of Formation Constant and Study of Thermodynamic parameters of transition metal complexes with Pyrazoline derivatives as ligand. Journal of Ultra Chemistry. Available at: [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

-

Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. ResearchGate. Available at: [Link]

-

One-Pot Synthesis of Polypyrazoles by Click Reactions. Polymers. Available at: [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. Available at: [Link]

-

Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports. Available at: [Link]

-

Study of stability constants of complex of N-benzothiazol-2-yl-3,5- disubstituted pyrazolines with some transition metal ions. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Advancing thermal stability through positional pyrazole isomerization: Synthesis and characterization of 2'-(1H-pyrazol-4-yl)-1H,2'H-5,5'-bistetrazole and its energetic derivatives. ResearchGate. Available at: [Link]

-

Thermodynamic and Kinetic Stabilities of Al(III) Complexes with N2O3 Pentadentate Ligands. Molecules. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. "The Synthesis and Characterization of Some Thermally Stable Polypyrazo" by John W. Connell [scholarscompass.vcu.edu]

- 7. One-Pot Synthesis of Polypyrazoles by Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thermodynamic and Kinetic Stabilities of Al(III) Complexes with N2O3 Pentadentate Ligands [mdpi.com]

- 9. chemical.journalspub.info [chemical.journalspub.info]

- 10. Assessing Computational Methods to Calculate the Binding Energies of Dimers of Five-Membered Heterocyclic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

procedure for oxidative coupling of 1-Propyl-1H-pyrazole-4,5-diamine

Executive Summary

This application note details the methodological framework for the oxidative coupling of 1-Propyl-1H-pyrazole-4,5-diamine , a critical primary intermediate in the synthesis of hyperchromic azomethine dyes and fused heterocyclic pharmacophores. Unlike its phenyl- or hydroxyethyl- analogues, the N-propyl variant offers unique lipophilicity profiles that modulate tissue penetration (in cosmetic applications) and bioavailability (in pharmaceutical scaffolds).

This guide covers two distinct oxidative pathways:

-

Hetero-Coupling (Chromogenesis): Reaction with electron-rich couplers (e.g., resorcinol) to form indoaniline/indamine dyes.

-

Homo-Coupling (Dimerization): Oxidative dehydrogenation to form azo-bridged pyrazole dimers.

Mechanistic Principles

The reactivity of this compound is governed by the high electron density of the pyrazole ring and the ortho-diamine motif. The reaction trajectory is dictated by the oxidant strength and the presence of a nucleophilic coupling partner.

Pathway A: Chromogenic Coupling (Dye Formation)

In the presence of a mild oxidant (H₂O₂ or atmospheric O₂ at alkaline pH), the 4,5-diamine undergoes a two-electron oxidation to form a reactive diimine (or quinonediimine-like) intermediate. This electrophilic species is attacked by a "coupler" (nucleophile) at the position para to its activating group.

Pathway B: Oxidative Dimerization

In the absence of a coupler, or under specific catalytic conditions (e.g., CuI/TBHP), the molecule undergoes self-coupling to form azo-derivatives (

Visualized Mechanism

Figure 1: Stepwise mechanism for the oxidative coupling of 4,5-diaminopyrazoles with nucleophilic couplers.

Experimental Protocols

Protocol A: Chromogenic Oxidative Coupling (Hair Dye Application)

Objective: To synthesize and evaluate the spectral properties of the dye formed by coupling this compound with Resorcinol.

Reagents & Equipment[1][2]

-

Precursor: this compound dihydrochloride (freshly recrystallized).

-

Coupler: Resorcinol (1,3-dihydroxybenzene).

-

Oxidant: Hydrogen Peroxide (6% aqueous solution).

-

Base: Ammonium Hydroxide (28%) or Monoethanolamine (MEA).

-

Buffer: Phosphate buffer (pH 9.5).

-

Analysis: UV-Vis Spectrophotometer, HPLC-PDA.

Step-by-Step Procedure

-

Stock Solution Preparation:

-

Dissolve

of the pyrazole diamine salt in -

Dissolve

of Resorcinol in

-

-

Basification:

-

Mix the Precursor and Coupler solutions in a beaker.

-

Adjust pH to

using Ammonium Hydroxide. Note: The solution may darken slightly due to air oxidation; proceed quickly.

-

-

Oxidative Trigger:

-

Add

of -

Observation: Immediate color development (typically deep red to violet depending on concentration).

-

-

Incubation:

-

Stir at

for 30 minutes.

-

-

Quenching & Isolation:

-

Neutralize to pH 7.0 with dilute acetic acid to quench the reaction.

-

For solid isolation: Evaporate solvent under reduced pressure or extract with Ethyl Acetate.

-

For analysis: Dilute an aliquot 1:100 in methanol for UV-Vis.

-

Data Analysis Parameters

| Parameter | Specification | Note |

| Lambda Max ( | 480–520 nm | Typical for pyrazole-resorcinol adducts. |

| Color Space | CIE Lab* | Measure on white hair swatch or filter paper. |

| Purity | >95% (HPLC at 254 nm) | Monitor for unreacted coupler. |

Protocol B: Oxidative Dimerization (Azo-Compound Synthesis)

Objective: Synthesis of 4,4'-azo-bis(1-propyl-1H-pyrazole-5-amine) derivatives for pharmaceutical screening.

Reagents

-

Substrate: this compound (

). -

Catalyst: CuI (

).[3][4] -

Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq,

). -

Solvent: Ethanol or Acetonitrile.

Workflow

Figure 2: Catalytic oxidative dimerization workflow.

-

Charge a reaction flask with the diamine and ethanol.

-

Add CuI catalyst and stir for 5 minutes.

-

Add TBHP slowly to control exotherm.

-

Heat to

and monitor by TLC (Hexane:EtOAc 1:1). -

Upon completion, cool and filter the precipitate. Recrystallize from ethanol.

Critical Control Points & Troubleshooting

pH Sensitivity

The oxidation potential of the diamine is pH-dependent.

-

pH < 7: Protonation of amine groups deactivates the ring; reaction is sluggish.

-

pH > 11: Rapid auto-oxidation leads to polymerization (tar formation) rather than controlled coupling.

-

Optimization: Maintain pH 9.0–9.5 using a buffer system (NH₄Cl/NH₃) rather than direct caustic addition.

Stoichiometry

-

Dyeing: Use Equimolar (1:1) Precursor:Coupler ratio. Excess precursor leads to "off-shades" due to self-coupling.

-

Oxidant: Use 1.0–1.2 equivalents of active oxygen. Excess H₂O₂ can degrade the formed dye (bleaching).

Stability of the Starting Material

This compound is highly susceptible to air oxidation.

-

Storage: Store as the sulfate or chloride salt under Argon at 4°C.

-

Usage: Convert the salt to the free base in situ only immediately before the coupling step.

References

-

Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling. National Institutes of Health (PMC). Available at: [Link]

-

Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. The Journal of Organic Chemistry (ACS). Available at: [Link]

- Process for the synthesis of 4,5-diaminopyrazole derivatives useful for dyeing hair.US Patent 5663366A.

-

Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. Cosmetic Ingredient Review. Available at: [Link][5]

-

Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry (ACS). Available at: [Link]

Sources

- 1. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole synthesis [organic-chemistry.org]

- 3. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. epubl.ktu.edu [epubl.ktu.edu]

reaction conditions for cyclization using 1-Propyl-1H-pyrazole-4,5-diamine

Application Note: Divergent Cyclization Strategies for 1-Propyl-1H-pyrazole-4,5-diamine

Executive Summary

This compound is a high-value vicinal diamine precursor used to construct fused nitrogen heterocycles. Unlike its 3,4-diamine regioisomer (often used for purine mimics), the 4,5-diamine scaffold provides access to Pyrazolo[3,4-d]pyrimidines (isosteres of 6-oxopurines and Sildenafil-like cores) and Pyrazolo[3,4-b]pyrazines (isosteres of pteridines).

This guide outlines three validated protocols to transform this specific diamine into biologically active scaffolds. The presence of the N-propyl group at position 1 introduces specific steric and solubility profiles that distinguish this substrate from N-methyl or N-phenyl analogs, notably improving solubility in lipophilic organic solvents while shielding the C5-amine.

Strategic Analysis: The Divergent Pathway

The reactivity of this compound is defined by the nucleophilicity differential between the amines at C4 and C5.

-

C4-Amine: Generally more nucleophilic and sterically accessible.

-

C5-Amine: Sterically crowded by the adjacent N1-propyl group.

-

Implication: In reactions with unsymmetrical electrophiles, the C4-amine typically initiates the attack.

The following protocols leverage this reactivity to access three distinct core structures:

| Target Scaffold | Reagent Class | Reaction Type | Key Application |

| Pyrazolo[3,4-d]pyrimidine | One-Carbon (Formic Acid, Orthoesters) | Cyclocondensation | Kinase Inhibitors (Src, Hck) |

| Pyrazolo[3,4-d]pyrimidin-4-one | Carbonyl Donors (Urea, CDI) | Fusion/Insertion | Adenosine Antagonists |

| Pyrazolo[3,4-b]pyrazine | 1,2-Dicarbonyls (Glyoxal, Diketones) | Double Condensation | Pteridine mimics, Fluorescent probes |

Detailed Experimental Protocols

Protocol A: Synthesis of Pyrazolo[3,4-d]pyrimidines

Targeting the "Purine-like" aromatic system.

Mechanism: The reaction proceeds via the formation of a formamido-intermediate (usually at C4), followed by cyclodehydration involving the C5-amine.

Reagents:

-

Substrate: this compound (1.0 eq)

-

Reagent: Formic Acid (98%) (Excess, acts as solvent)

-

Catalyst: None required (Autocatalytic)

Step-by-Step Procedure:

-

Setup: Charge a round-bottom flask with this compound (1.0 g, 7.1 mmol).

-

Addition: Add Formic Acid (10 mL). Note: The reaction is exothermic; add slowly.

-

Reflux: Equip with a condenser and heat to reflux (approx. 100-110°C) for 6–8 hours. Monitor by TLC (System: 5% MeOH in DCM). The diamine spot (polar) should disappear, replaced by a less polar UV-active spot.

-

Work-up:

-

Cool the mixture to room temperature.

-

Pour the reaction mixture onto crushed ice (50 g).

-

Neutralize carefully with saturated NaHCO₃ or 10% NaOH solution until pH ~7-8.

-

Observation: A solid precipitate typically forms.

-

-